molecular formula C18H17ClN2O3 B137175 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine CAS No. 142790-94-1

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine

Cat. No.: B137175
CAS No.: 142790-94-1
M. Wt: 344.8 g/mol
InChI Key: FVNWQERDYUZCIN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine, also known as this compound, is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

142790-94-1

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

[1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-benzodiazepin-4-yl]methanol

InChI

InChI=1S/C18H17ClN2O3/c1-23-16-8-12-7-14(10-22)20-21-18(15(12)9-17(16)24-2)11-4-3-5-13(19)6-11/h3-6,8-9,22H,7,10H2,1-2H3

InChI Key

FVNWQERDYUZCIN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC

142790-94-1

Synonyms

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.7 g (17.3 mmoles) of 2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone [(IV), R=CH3 ] are suspended in 70 ml of 99.5% ethanol, then 5.2 l (104 mmoles) of 100% hydrazine hydrate are added under stirring. The reaction mixture is stirred at room temperature for 72 hours, treated with activated carbon, filtered and 82 ml of distilled water are added to the filtrate. Then 4 ml of glacial acetic acid are dropped to the pale yellow solution under cooling with ice-cold water. Upon scratching crystals get separated. The suspension is kept overnight at 1° to 5° C., filtered, washed five times with 5 ml of ice-cold 50% ethanol solution each and the product is dried at a temperature between 80° and 100° C. Thus 4.64 g of crude product are obtained.
Name
2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.2 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
77.8%

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